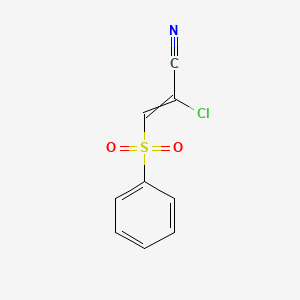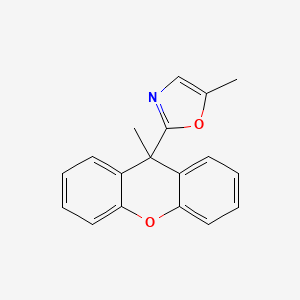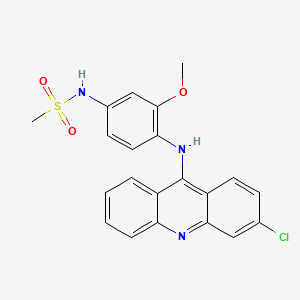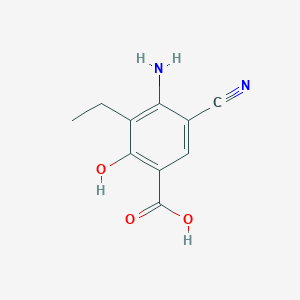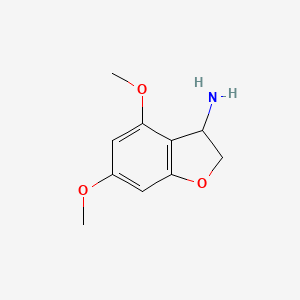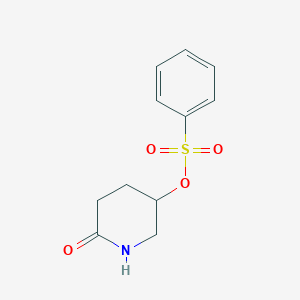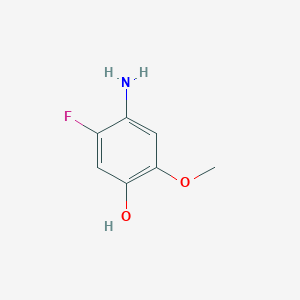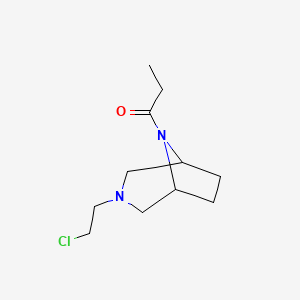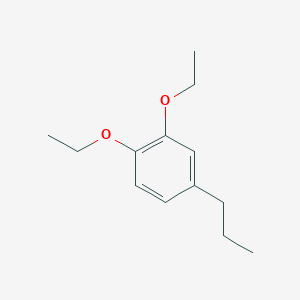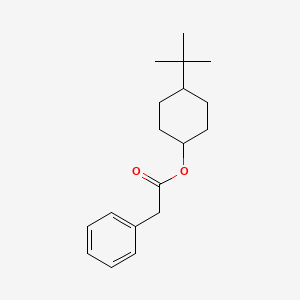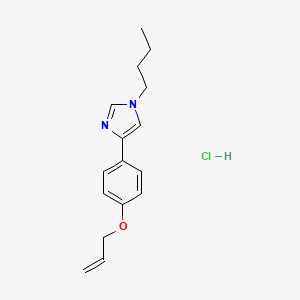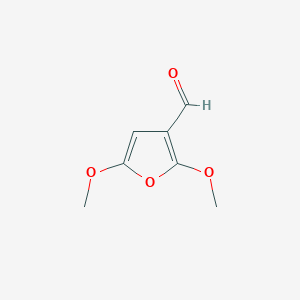
2,5-Dimethoxyfuran-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethoxyfuran-3-carbaldehyde: is an organic compound with the molecular formula C7H10O4 . It is a derivative of furan, a heterocyclic aromatic compound, and features two methoxy groups at the 2 and 5 positions, and an aldehyde group at the 3 position. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Methoxylation of Furan: One common method involves the methoxylation of furan using methanol and a catalyst. This process typically requires controlled reaction conditions to ensure the selective addition of methoxy groups at the desired positions.
Electrolytic Catalysis: Another method involves the use of electrolytic catalysis, where furans and methanol are reacted in the presence of a catalyst like sodium thiosulfate.
Industrial Production Methods: Industrial production often employs continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of pulse chlorination in cell reaction beds has been reported to enhance the methoxylation speed and reduce production costs .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2,5-Dimethoxyfuran-3-carbaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The compound can participate in substitution reactions, where the methoxy groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used for reduction reactions.
Substitution Reagents: Halogenating agents like bromine (Br2) and chlorine (Cl2) are used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated furans and other substituted derivatives.
Scientific Research Applications
Chemistry: 2,5-Dimethoxyfuran-3-carbaldehyde is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the preparation of heterocyclic compounds and as a building block in multicomponent reactions .
Biology and Medicine: In biological research, this compound is used to study enzyme-catalyzed reactions and as a precursor in the synthesis of bioactive molecules.
Industry: Industrially, this compound is used in the production of fine chemicals, pharmaceuticals, and agrochemicals. Its role as an intermediate makes it valuable in the synthesis of complex molecules .
Mechanism of Action
The mechanism of action of 2,5-Dimethoxyfuran-3-carbaldehyde involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The aldehyde group can undergo nucleophilic addition reactions, while the methoxy groups can participate in electrophilic substitution reactions. These properties make it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
2,5-Dimethoxytetrahydrofuran: This compound is similar in structure but lacks the aldehyde group.
2,5-Dimethoxyoxolane-3-carbaldehyde: Another similar compound, differing slightly in the positioning of functional groups, used in organic synthesis.
Uniqueness: 2,5-Dimethoxyfuran-3-carbaldehyde is unique due to the presence of both methoxy and aldehyde groups, which confer distinct reactivity and versatility in chemical synthesis. This combination of functional groups allows it to participate in a wide range of reactions, making it a valuable intermediate in various fields of research and industry .
Properties
Molecular Formula |
C7H8O4 |
|---|---|
Molecular Weight |
156.14 g/mol |
IUPAC Name |
2,5-dimethoxyfuran-3-carbaldehyde |
InChI |
InChI=1S/C7H8O4/c1-9-6-3-5(4-8)7(10-2)11-6/h3-4H,1-2H3 |
InChI Key |
IQGVVFPJUNXCHO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(O1)OC)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-Dibromo-2-{[(2,2-dimethylpropanoyl)carbamothioyl]amino}benzoic acid](/img/structure/B13953225.png)
